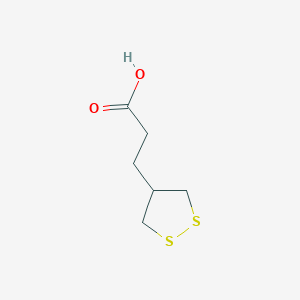![molecular formula C25H19I3N2S3 B13097694 3,4,5-Tris[(4-iodobenzyl)sulfanyl]pyridazine CAS No. 5273-26-7](/img/structure/B13097694.png)
3,4,5-Tris[(4-iodobenzyl)sulfanyl]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Tris((4-iodobenzyl)thio)pyridazine is a complex organic compound characterized by the presence of three 4-iodobenzylthio groups attached to a pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris((4-iodobenzyl)thio)pyridazine typically involves the reaction of pyridazine derivatives with 4-iodobenzylthiol. The process generally includes the following steps:
Formation of Pyridazine Core: The pyridazine core is synthesized through the cyclization of appropriate precursors under controlled conditions.
Thioether Formation: The 4-iodobenzylthiol is then reacted with the pyridazine core in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the thioether linkages.
Industrial Production Methods
While specific industrial production methods for 3,4,5-Tris((4-iodobenzyl)thio)pyridazine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Tris((4-iodobenzyl)thio)pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the iodine atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Deiodinated derivatives.
Substitution: Various substituted pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
3,4,5-Tris((4-iodobenzyl)thio)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of 3,4,5-Tris((4-iodobenzyl)thio)pyridazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thioether and iodine groups. These interactions can modulate various biological pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4,5-Tris((4-fluorobenzyl)thio)pyridazine
- 3,4,5-Tris((4-chlorobenzyl)thio)pyridazine
- 3,4,5-Tris((4-bromobenzyl)thio)pyridazine
Uniqueness
3,4,5-Tris((4-iodobenzyl)thio)pyridazine is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and biological activity. The iodine atoms can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets.
Eigenschaften
CAS-Nummer |
5273-26-7 |
|---|---|
Molekularformel |
C25H19I3N2S3 |
Molekulargewicht |
824.3 g/mol |
IUPAC-Name |
3,4,5-tris[(4-iodophenyl)methylsulfanyl]pyridazine |
InChI |
InChI=1S/C25H19I3N2S3/c26-20-7-1-17(2-8-20)14-31-23-13-29-30-25(33-16-19-5-11-22(28)12-6-19)24(23)32-15-18-3-9-21(27)10-4-18/h1-13H,14-16H2 |
InChI-Schlüssel |
JWGZILNQMLLLNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CSC2=CN=NC(=C2SCC3=CC=C(C=C3)I)SCC4=CC=C(C=C4)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


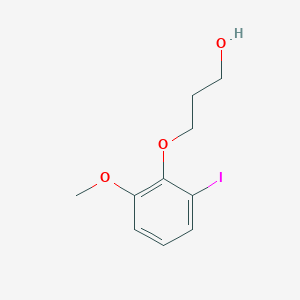
![5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride](/img/structure/B13097619.png)
![2-[3-(4-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097622.png)
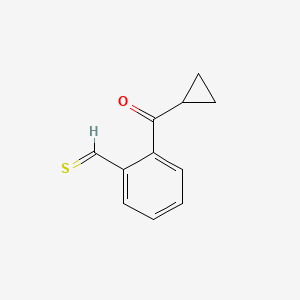
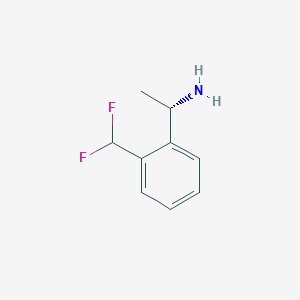


![(3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid](/img/structure/B13097639.png)
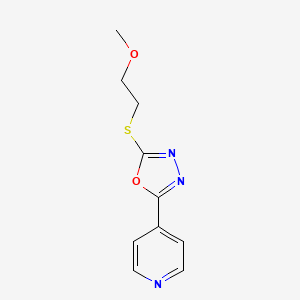
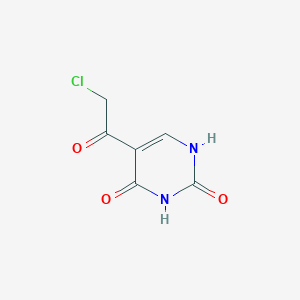
![7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B13097664.png)
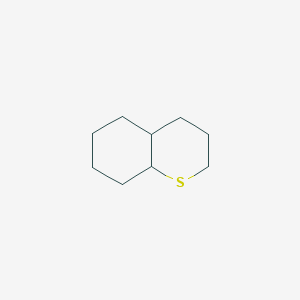
![2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097679.png)
